molecular formula C10H10F2O4 B3037737 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid CAS No. 570408-49-0

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B3037737
CAS No.: 570408-49-0
M. Wt: 232.18 g/mol
InChI Key: CNJARJYMXLGARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It is often used as a reactant or reagent in various chemical processes . This compound interacts with enzymes and proteins, forming stable complexes that can influence the course of biochemical reactions. For instance, it can act as a catalyst or intermediate in the synthesis of other organic compounds . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can form hydrogen bonds and π-π stacking interactions with enzymes and proteins, stabilizing the compound within the active sites and influencing the catalytic activity of these biomolecules . Additionally, it can inhibit or activate specific enzymes, leading to changes in the rates of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of various metabolites . The compound’s involvement in these pathways highlights its potential role in regulating cellular metabolism and influencing biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-difluorobenzoic acid with 2-methoxyethanol under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in the presence of an alcohol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Esterification: Esters of this compound.

    Reduction: Alcohol derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic acid: Lacks the methoxyethoxy group, making it less soluble and bioavailable.

    4-(2-Methoxyethoxy)benzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and interaction profiles.

Uniqueness

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is unique due to the combination of fluorine atoms and the methoxyethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-difluoro-4-(2-methoxyethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-2-3-16-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJARJYMXLGARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.